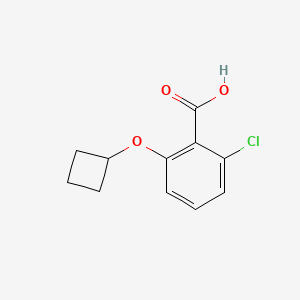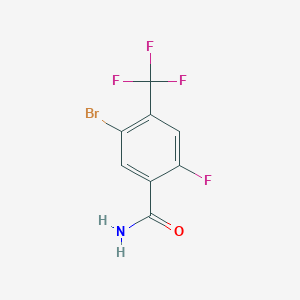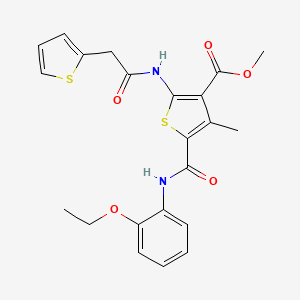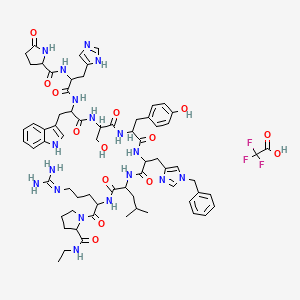
1H,1H,9H-Perfluorononyl isopropyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,1H,9H-Perfluorononyl isopropyl carbonate is a fluorinated organic compound with the molecular formula C13H10F16O3 and a molecular weight of 518.19 g/mol . This compound is characterized by its unique structure, which includes a perfluorononyl group and an isopropyl carbonate moiety. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 1H,1H,9H-Perfluorononyl isopropyl carbonate involves several steps, typically starting with the preparation of the perfluorononyl group. This group is then reacted with isopropyl carbonate under specific conditions to form the final compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
1H,1H,9H-Perfluorononyl isopropyl carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
1H,1H,9H-Perfluorononyl isopropyl carbonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to investigate its effects on different biological systems.
Medicine: Research is being conducted to explore its potential therapeutic applications and effects on human health.
Mechanism of Action
The mechanism of action of 1H,1H,9H-Perfluorononyl isopropyl carbonate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1H,1H,9H-Perfluorononyl isopropyl carbonate can be compared with other similar compounds, such as:
Perfluorononyl isopropyl carbonate: Similar in structure but lacks the 1H,1H,9H designation.
Fluorinated carbonates: A broader category of compounds with similar properties but different specific structures.
Properties
Molecular Formula |
C13H10F16O3 |
|---|---|
Molecular Weight |
518.19 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl propan-2-yl carbonate |
InChI |
InChI=1S/C13H10F16O3/c1-4(2)32-6(30)31-3-7(16,17)9(20,21)11(24,25)13(28,29)12(26,27)10(22,23)8(18,19)5(14)15/h4-5H,3H2,1-2H3 |
InChI Key |
DSTVZJQNQLVDCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12078921.png)
![2-[[5-[2-(2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]furan-2-carbonyl]amino]pentanedioic acid](/img/structure/B12078934.png)


